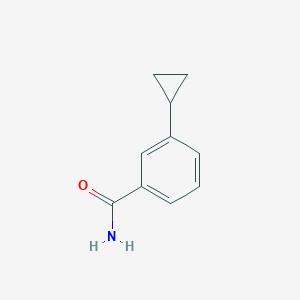

3-Cyclopropylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

408359-50-2 |

|---|---|

Molecular Formula |

C10H11NO |

Molecular Weight |

161.2 g/mol |

IUPAC Name |

3-cyclopropylbenzamide |

InChI |

InChI=1S/C10H11NO/c11-10(12)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2,(H2,11,12) |

InChI Key |

FUYIFWRAZHPBHS-UHFFFAOYSA-N |

SMILES |

C1CC1C2=CC(=CC=C2)C(=O)N |

Canonical SMILES |

C1CC1C2=CC(=CC=C2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyclopropylbenzamide and Its Derivatives

Direct Amide Bond Formation Strategies

The direct condensation of a carboxylic acid with an amine is the most conventional and widely employed method for constructing the amide bond central to 3-cyclopropylbenzamide and its derivatives. This transformation is typically facilitated by coupling reagents that activate the carboxylic acid group, rendering it susceptible to nucleophilic attack by the amine.

Coupling Reagent-Mediated Condensations for this compound Synthesis

The synthesis of this compound from 3-cyclopropylbenzoic acid and ammonia (B1221849) (or an ammonium (B1175870) salt) necessitates the activation of the carboxylic acid. This is achieved through the use of various coupling reagents, which convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating amidation. The choice of reagent can influence reaction conditions, yield, and purity of the final product.

Carbodiimides, particularly N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl), are among the most common reagents for promoting amide bond formation. researchgate.net The reaction mechanism generally involves three key steps. researchgate.net First, the carbodiimide (B86325) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to yield the desired amide and a urea (B33335) byproduct. To improve efficiency and minimize side reactions like racemization in chiral substrates, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) is often included. researchgate.netnih.gov These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions, and subsequently reacts with the amine to provide the amide. researchgate.net

For the synthesis of derivatives, such as N-substituted cyclopropylbenzamides, this method is highly effective. For instance, the coupling of a carboxylic acid with an electron-deficient amine can be successfully achieved using EDC in the presence of catalytic amounts of HOBt and 4-Dimethylaminopyridine (DMAP). nih.gov A typical procedure involves dissolving the carboxylic acid, such as 3-cyclopropylbenzoic acid, in a suitable organic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF), followed by the addition of EDC and an amine. orgsyn.org The synthesis of 3-amino-5-chloro-N-cyclopropylbenzamide has been accomplished using EDC as the coupling reagent. universiteitleiden.nl

Table 1: General Conditions for EDC-Mediated Amide Synthesis

| Parameter | Condition | Source |

|---|---|---|

| Reagents | Carboxylic Acid, Amine, EDC-HCl | researchgate.netorgsyn.org |

| Additives | HOBt, NHS, Oxyma Pure, DMAP | nih.govorgsyn.org |

| Solvents | DCM, DMF, CH₃CN | nih.govorgsyn.org |

| Temperature | 0 °C to Room Temperature | orgsyn.org |

| Reaction Time | Typically 1 to 48 hours | nih.govorgsyn.org |

Uronium and phosphonium (B103445) salts are another class of highly efficient coupling reagents used extensively in peptide synthesis and adaptable for the creation of benzamides. sigmaaldrich.com

TSTU (O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate) is a uronium salt that is particularly effective for forming N-hydroxysuccinimide (NHS) esters from carboxylic acids. peptide.com These activated esters can then readily react with amines to form amides. TSTU is advantageous for its ability to be used in aqueous solvent mixtures, which can be beneficial for certain substrates. peptide.compeptide.com A general protocol involves dissolving the carboxylic acid in a solvent mixture like DMF/dioxane/water, adding a base such as diisopropylethylamine (DIPEA), and then TSTU. peptide.com After the active ester is formed, the amine is added to complete the coupling. peptide.com

PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based coupling reagent. It is a popular alternative to the potentially carcinogenic BOP reagent, as it avoids the formation of hexamethylphosphoramide (B148902) (HMPA) as a byproduct. wikipedia.orgluxembourg-bio.com PyBOP activates carboxylic acids by forming a benzotriazolyl ester, which is a highly reactive species for amidation. sigmaaldrich.com The reaction is typically carried out in an aprotic solvent like DMF in the presence of a non-nucleophilic base like DIPEA. nih.gov PyBOP is known for its high coupling efficiency, even with sterically hindered reactants, and for minimizing side reactions. sigmaaldrich.comsigmaaldrich.com

Table 2: Comparison of TSTU and PyBOP Coupling Agents

| Feature | TSTU | PyBOP | Source |

|---|---|---|---|

| Reagent Type | Uronium Salt | Phosphonium Salt | peptide.comwikipedia.org |

| Activated Intermediate | NHS Ester | OBt Ester | sigmaaldrich.compeptide.com |

| Common Solvents | Aqueous mixtures, DMF | DMF, DCM | peptide.comnih.gov |

| Common Base | DIPEA | DIPEA | peptide.comnih.gov |

| Key Advantage | Useful in aqueous solutions | Avoids carcinogenic byproducts, high efficiency | peptide.comwikipedia.orgsigmaaldrich.com |

Mechanochemical Approaches for N-Aryl/Alkyl Amide Construction

Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based methods. d-nb.infonih.gov These solvent-free or low-solvent techniques can lead to faster reaction times, higher yields, and reduced waste. d-nb.info

Recent research has demonstrated the utility of nanocellulose as a renewable and effective reaction medium for mechanochemical amide synthesis. acs.org In one approach, N-aryl/alkyl amides are synthesized via an FeCl₃-catalyzed reaction between carboxylic acids and amines under ball-milling conditions, with nanocellulose acting as both a reaction medium and a stoichiometric reagent. acs.org The high surface area and hydroxyl groups of nanocellulose are thought to facilitate the reaction. This method provides a simple, efficient, and environmentally friendly route to a diverse range of amides in good to excellent yields. acs.org The optimized conditions often involve using nanocellulose as the reaction medium in the presence of a catalyst like FeCl₃. acs.org Studies have shown that nanocellulose can be superior to other media like starch or cyclodextrins for certain acylation reactions. acs.org

While not strictly mechanochemical, oxidized nanocellulose (ONC) has also been used as a solid support for amide bond formation. nih.govnih.gov In this method, the carboxyl groups on the ONC surface are activated, typically with EDC/NHS, and then reacted with an amine-containing molecule to form a stable amide linkage. nih.govnih.gov

Reductive amidation provides an alternative pathway to amides that begins with nitro compounds instead of amines. This strategy is valuable as nitroarenes are often readily available and offer different reactivity compared to anilines. nih.gov Several catalytic systems have been developed for this transformation.

Photomediated Reductive Coupling: A method using photo-mediated hydrogen atom transfer (HAT) catalysis allows for the direct reductive amidation of nitroarenes with aldehydes. nih.gov This process avoids the need for pre-reduction of the nitro group and the use of metallic reductants, representing a more sustainable approach. nih.gov

Palladium-Catalyzed Reductive Amidation: Single-site palladium catalysts supported on nitrogen-doped carbon (Pd₁/NC) have shown excellent activity for the one-pot reductive amidation of nitroarenes with carboxylic acids under hydrogen pressure. acs.org This method achieves high conversion and selectivity for the N-aryl amide product. acs.org

Nickel-Catalyzed Reductive Amidation: Heterogeneous nickel-based nanocatalysts can be used for the reductive amidation of nitro compounds with esters in the presence of hydrogen gas. nih.gov This additive-free method is notable for its step-economy and tolerance of various functional groups. nih.govresearchbunny.com

Mechanochemical Reductive Amidation: Combining the principles of mechanochemistry and reductive amidation, a solvent-free method utilizes FeCl₃ and nanocellulose to mediate the reductive amidation of nitro compounds with carboxylic acids under ball-milling conditions. acs.org

Table 3: Overview of Reductive Amidation Methodologies

| Method | Starting Materials | Catalyst/Mediator | Key Features | Source |

|---|---|---|---|---|

| Photomediated Coupling | Nitroarene, Aldehyde | Photo-HAT catalyst | Avoids metallic reductants; sustainable | nih.gov |

| Palladium Catalysis | Nitroarene, Carboxylic Acid | Pd₁/NC catalyst, H₂ | One-pot reaction; high conversion | acs.org |

| Nickel Catalysis | Nitro compound, Ester | Ni-based nanocatalyst, H₂ | Additive-free; step-economical | nih.gov |

Introduction and Functionalization of the Cyclopropyl (B3062369) Ring

The cyclopropane (B1198618) ring is a key structural motif, and its introduction onto a benzene (B151609) ring is a foundational step in the synthesis of this compound. Chemists employ several powerful reactions to construct this strained three-membered ring.

Rhodium-Catalyzed Cyclopropanation Reactions

Rhodium-catalyzed reactions are a cornerstone for the synthesis of cyclopropanes, proceeding through the reaction of an alkene with a diazo compound. nih.gov The active catalyst, often a rhodium(II) dimer, reacts with the diazo compound, such as ethyl diazoacetate (EDA), to form a rhodium carbene intermediate. nih.gov This highly reactive species then transfers the carbene fragment to an alkene. nih.gov

For the synthesis of precursors to this compound, a substituted styrene (B11656) can be reacted with EDA in the presence of a chiral rhodium catalyst. nih.gov This approach allows for high control over the stereochemistry of the resulting cyclopropane. For instance, rhodium(I) complexes with chelating N-heterocyclic iminocarbene ligands have demonstrated high cis-selectivity in the cyclopropanation of styrenes with EDA. researchgate.netresearchgate.net Similarly, specific rhodium porphyrin complexes are effective catalysts for this transformation. nih.gov The reaction between α-boryl styrenes and α-diazoarylacetates, catalyzed by Rh₂(S-PTTL)₄, can produce diastereopure cyclopropylboronates with excellent enantioselectivity, which are versatile intermediates. rsc.org The resulting cyclopropanated ester can then be hydrolyzed to the corresponding carboxylic acid and subsequently converted to the target benzamide (B126).

Table 1: Examples of Rhodium-Catalyzed Cyclopropanation

| Catalyst Type | Substrates | Key Feature | Citation |

| Rh(I) iminocarbene complex | Substituted styrenes, Ethyl diazoacetate | High cis-selectivity | researchgate.net |

| Rh₂(S-TCPTAD)₄ | Electron-deficient alkenes, Diazoacetates | High asymmetric induction | nih.gov |

| Rh₂(S-PTTL)₄ | α-Boryl styrenes, α-Diazoarylacetates | Excellent enantioselectivity (ee up to 99%) | rsc.org |

Kulinkovich Reaction Modifications for Cyclopropane Annulation

The Kulinkovich reaction provides a powerful method for synthesizing cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, such as titanium(IV) isopropoxide. organic-chemistry.orgwikipedia.org The mechanism involves the in-situ generation of a titanacyclopropane intermediate from the reaction of the titanium alkoxide with two equivalents of a Grignard reagent (e.g., ethylmagnesium bromide). wikipedia.orgacsgcipr.org This titanacyclopropane then reacts with the ester to form the cyclopropanol (B106826) product. organic-chemistry.orgwikipedia.org

A significant modification, the Kulinkovich-de Meijere reaction, extends this methodology to the synthesis of cyclopropylamines directly from N,N-dialkylamides. organic-chemistry.org In this variation, the intermediate oxatitanacyclopentane, formed from the insertion of the amide's carbonyl group, does not collapse as it does with esters. Instead, due to the poor leaving group ability of the dialkylamino group, it undergoes ring-opening to an iminium-titanium oxide inner salt, which then cyclizes to afford the cyclopropylamine (B47189). organic-chemistry.org This method has been used to synthesize constrained neurotransmitter analogues, such as substituted 2-phenylcyclopropylamines, from styrenes and formamides. organic-chemistry.org While stoichiometric amounts of the titanium reagent often give better yields, catalytic versions are also possible. organic-chemistry.org

Strategies for Fused Cyclopropyl Systems

Creating fused ring systems that incorporate a cyclopropane ring requires advanced synthetic strategies, often involving intramolecular cyclizations. Palladium-catalyzed direct alkenylation of cyclopropyl C-H bonds is an efficient method for accessing novel cyclopropyl-fused azacycles. acs.org This intramolecular reaction can be guided by an amide tether, allowing for the formation of complex polycyclic structures from accessible starting materials. acs.org Mechanistic studies suggest that these transformations can proceed through a C(sp³)–H cleavage of the cyclopropyl group, followed by ring-opening and reductive elimination to form benzo[c]azepine-1-ones. researchgate.net

Another approach involves the domino reaction of 1-acylcyclopropanecarboxamides with electron-deficient alkenes. rsc.org This process can lead to the construction of bridged O,O-ketal fused spiro piperidone-cyclopropane derivatives through a sequence of [4 + 2] annulation, intermolecular electrophilic addition, and intramolecular cyclization. rsc.org These methods highlight the utility of cyclopropyl amides as versatile building blocks for complex, fused heterocyclic systems. chemrxiv.org

Advanced Functionalization and Derivatization

Once the core this compound structure is assembled, further modifications can be introduced to synthesize a diverse range of analogues. These derivatizations often focus on regioselective substitutions on the aromatic ring or modifications of the amide functionality.

Regioselective Introduction of Halogen Substituents (e.g., Bromination, Chlorination)

The regioselective halogenation of the aromatic ring of this compound is governed by the directing effects of the existing substituents. The cyclopropyl group is an activating, ortho, para-directing group, while the amide group at the meta position is a deactivating, meta-directing group. Electrophilic aromatic substitution, such as bromination or chlorination, will therefore occur at positions influenced by the interplay of these effects.

For electrophilic bromination, various reagents can be used, including N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid. nih.govresearchgate.net The position of bromination on an aromatic ring is highly dependent on the substituents present. nih.govresearchgate.net For example, π-donor substituents tend to direct bromination to the para position. nih.gov Reagents like N-bromosuccinimide (NBS) with silica (B1680970) gel or in specific solvents can offer high regioselectivity. nih.govresearchgate.net Similarly, regioselective chlorination can be achieved using reagents such as N-chlorosuccinimide (NCS) or 2-chloro-1,3-bis(methoxycarbonyl)guanidine, which is a highly active chlorinating agent. tcichemicals.com Electrochemical methods have also emerged as a strategy for the regioselective chlorination of arenes. chemrxiv.org The precise outcome for this compound would depend on the specific conditions, but substitution is expected at positions activated by the cyclopropyl group and not strongly deactivated by the amide.

Synthesis of Aminated Benzamide Analogues (e.g., 3-Amino-N-cyclopropylbenzamide)

The synthesis of aminated analogues, such as 3-amino-N-cyclopropylbenzamide, is a key transformation for creating building blocks for more complex molecules. A common and efficient route to this compound involves the reduction of a nitro group precursor. nih.gov

The synthesis typically begins with 3-nitrobenzoic acid. This starting material is first coupled with cyclopropylamine to form 3-nitro-N-cyclopropylbenzamide. This amide coupling can be facilitated by standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or by converting the carboxylic acid to an acid chloride followed by reaction with the amine. sci-hub.se The subsequent and final step is the reduction of the nitro group to an amine. This is commonly achieved using reagents such as iron powder in the presence of an acid like ammonium chloride or acetic acid, or through catalytic hydrogenation with a palladium catalyst. nih.gov This straightforward two-step process provides clean access to 3-amino-N-cyclopropylbenzamide, a versatile intermediate for further chemical elaboration. a2bchem.com

Palladium(II)-Catalyzed Aliphatic C(sp³)−H Dienylation

Palladium(II)-catalyzed reactions represent a powerful tool for the functionalization of typically inert C–H bonds. sioc-journal.cn The development of methods for the enantioselective functionalization of C(sp³)–H bonds is particularly significant as it allows for the direct construction of chiral molecules from simple hydrocarbon sources. sioc-journal.cn Among these transformations, C(sp³)–H dienylation introduces a diene unit onto an aliphatic carbon, creating a versatile synthetic handle for further chemical modifications, such as Diels-Alder reactions. ku.edu

A key strategy to achieve site-selectivity and reactivity in C–H activation is the use of a directing group. The 8-aminoquinoline (B160924) (8-AQ) moiety has proven to be one of the most effective bidentate directing groups for transition-metal-catalyzed C–H functionalization. nih.govmdpi.com It coordinates to the metal center, positioning it in proximity to the target C–H bond and facilitating its cleavage. This directing group is effective for a range of metals, including palladium, nickel, rhodium, and copper. mdpi.com

The 8-aminoquinoline amide can be readily prepared from a carboxylic acid. This moiety is particularly robust and its chelation assistance is crucial for activating otherwise unreactive C(sp³)–H bonds in aliphatic amides. sioc-journal.cnchemrxiv.org While powerful for promoting the desired transformation, the stability of the 8-aminoquinoline amide bond can present challenges for its subsequent removal. nih.gov To address this, methods have been developed for its cleavage, such as oxidative deprotection, which converts the amide into a more labile imide for easier removal. nih.gov Another approach involves the activation of the amide C(acyl)–N bond by introducing a tert-butyloxycarbonyl (Boc) group, which distorts the amide's planar geometry and facilitates its cleavage via transamidation. mdpi.com

Table 1: Features of 8-Aminoquinoline as a Directing Group

| Feature | Description | References |

| Coordination | Acts as a bidentate ligand, forming a stable 5-membered palladacycle intermediate. | nih.gov, chemrxiv.org |

| Activation | Enables the activation and functionalization of remote and unactivated C(sp³)–H bonds. | sioc-journal.cn, rsc.org |

| Versatility | Effective with various transition metals (Pd, Ni, Rh, Cu, Co, Fe) for diverse transformations. | mdpi.com, mdpi.com |

| Removal | Can be challenging due to robust amide bond; requires specific protocols like oxidative cleavage or Boc activation. | nih.gov, mdpi.com |

Palladium-catalyzed dienylation reactions have been developed for various substrates, showcasing the potential applicability to complex amides. These protocols often utilize a palladium catalyst, such as Pd(OAc)₂, in the presence of an oxidant and a ligand. researchgate.net The scope of the reaction extends to the use of different dienes, allowing for the introduction of varied functionalities. ku.edu For instance, the terminal isoprene (B109036) unit, a common motif in natural products, can be installed using this methodology. researchgate.net

While direct dienylation of this compound is not explicitly detailed in the reviewed literature, the established protocols for aliphatic amides suggest a feasible pathway. The reaction conditions are generally scalable, as demonstrated in related palladium-catalyzed cyclization reactions that have been performed on a multigram scale. nih.gov The choice of ligands and additives is crucial for controlling the reaction pathway and preventing undesired side reactions, such as Heck or alkylation pathways. brandeis.edu

Table 2: Examples of Palladium-Catalyzed C–H Functionalization Scope

| Substrate Type | Coupling Partner | Catalyst System | Key Feature | Reference |

| Aliphatic Amides | Alkynes | Pd(II) | γ-C(sp³)–H alkynylation | rsc.org |

| Aliphatic Tertiary Amides | Arylating Agents | Pd(II)/SOHP Ligand | Enantioselective β-C(sp³)–H arylation | nih.gov |

| Allenyl Malonates | Aryl Halides | Pd(0)/Ligand | Regioselective formation of cyclopentenes | nih.gov |

| Aliphatic Amides | Maleimides | Pd(II)/Pyridine-sulfonic acid | Formal [3 + 2] cycloaddition | brandeis.edu |

Development of Diverse Cyclopropylamine Derivatives

The cyclopropylamine core is a privileged scaffold in medicinal chemistry, and numerous synthetic methods have been developed for its synthesis. acs.orgresearchgate.net These methods go beyond simple amide formation and explore the construction and functionalization of the cyclopropane ring itself.

Recent advances include photocatalytic methods, which offer mild and efficient pathways. For example, a visible-light-photoredox-catalyzed bromonitroalkylation of alkenes has been developed to produce nitrocyclopropane (B1651597) precursors, which can then be reduced to the corresponding cyclopropylamines. rsc.orgnih.gov This method utilizes bromonitromethane (B42901) as a source of both a nitroalkyl radical and bromine. rsc.org

Other classical and modern methods for synthesizing cyclopropylamines include:

The Curtius and Hofmann Rearrangements: These are widely used methods starting from cyclopropylcarboxylic acids or amides. acs.orgresearchgate.net

Kulinkovich Reaction: This reaction, applied to amides and nitriles, allows for the formation of the aminocyclopropane moiety. acs.orgclockss.org

Metal-Catalyzed Cyclopropanation: Reactions of diazo compounds with olefins, catalyzed by metals like rhodium or iron, can produce functionalized cyclopropanes with high stereocontrol. researchgate.netresearchgate.net

From Amino Acids: Bicyclic cyclopropylamines can be synthesized from amino acid derivatives, providing access to chiral structures. clockss.org

These diverse synthetic strategies highlight the ongoing efforts to develop efficient and stereoselective routes to access complex cyclopropylamine derivatives for various applications. acs.org

Table 3: Comparison of Synthetic Methods for Cyclopropylamine Derivatives

| Method | Starting Materials | Key Features | References |

| Photocatalysis | Alkenes, Bromonitromethane | Mild, visible-light conditions; proceeds via radical intermediates. | rsc.org, nih.gov, rsc.org |

| Hofmann Rearrangement | Cyclopropanecarboxamides | Electrochemical variant avoids harsh reagents. | researchgate.net |

| Kulinkovich Reaction | Amides, Olefins | Ti(II)-mediated coupling. | acs.org, clockss.org |

| Diazo Chemistry | Olefins, Diazo Compounds | Catalytic and enantioselective; Rh and Fe catalysts are common. | researchgate.net, researchgate.net |

| From Amino Acids | Amino Acid Derivatives | Provides access to chiral, bicyclic cyclopropylamines. | clockss.org |

Mechanistic Investigations of Chemical Transformations Involving 3 Cyclopropylbenzamide

Elucidation of Reaction Pathways and Transition States

Understanding how a chemical transformation occurs involves mapping out the entire reaction pathway, which includes identifying reactants, products, any transient species, and the high-energy transition states that connect them. nih.gov Most chemical reactions are multi-step processes involving the formation of high-energy, yet stable, products known as reactive intermediates. nih.gov

Kinetic studies are fundamental to elucidating reaction mechanisms, providing quantitative data on reaction rates. Techniques like stopped-flow spectroscopy are invaluable for studying fast reactions that occur on millisecond to second timescales. researchgate.netuniv-lorraine.fr This method involves the rapid mixing of two or more reactant solutions, after which the flow is abruptly stopped, and the reaction progress within an observation cell is monitored, typically by UV-visible, fluorescence, or circular dichroism spectroscopy. univ-lorraine.frresearchgate.net The change in a spectroscopic signal over time allows for the determination of reaction rates and the complexity of the reaction mechanism. researchgate.net

For a hypothetical reaction involving 3-cyclopropylbenzamide, such as a metal-catalyzed cross-coupling, stopped-flow spectroscopy could be employed to monitor the formation or decay of colored or fluorescent intermediates. By varying the concentrations of the reactants (this compound, the coupling partner, the catalyst) and observing the effect on the reaction rate, a rate law can be determined. This information is crucial for proposing or validating a plausible reaction mechanism. marquette.edu For instance, in a study of pyrrole (B145914) phosphorus ylide formation, stopped-flow techniques helped confirm that the initial step was fast, allowing researchers to refine their proposed five-step mechanism. researchgate.net

Table 1: Hypothetical Kinetic Data for a Catalyzed Reaction of a Benzamide (B126) This table illustrates the type of data that could be generated from stopped-flow experiments to determine the order of reaction with respect to each component.

| Experiment | [Benzamide] (M) | [Catalyst] (M) | [Coupling Partner] (M) | Initial Rate (M/s) |

| 1 | 0.01 | 0.001 | 0.01 | 1.5 x 10⁻⁴ |

| 2 | 0.02 | 0.001 | 0.01 | 3.0 x 10⁻⁴ |

| 3 | 0.01 | 0.002 | 0.01 | 3.0 x 10⁻⁴ |

| 4 | 0.01 | 0.001 | 0.02 | 1.5 x 10⁻⁴ |

This is illustrative data and does not represent actual experimental results for this compound.

Reactive intermediates are short-lived, high-energy molecules that are formed during a chemical reaction but are not the final products. nih.gov Their direct detection and characterization provide powerful evidence for a proposed reaction mechanism. Common methods to prove their existence include chemical trapping and various spectroscopic techniques. nih.govmit.edu

Trapping involves introducing a chemical agent that reacts specifically with the suspected intermediate to form a stable, isolable product. mit.edu For example, radical intermediates can be "trapped" by molecules with readily abstractable atoms or by radical rearrangement probes, such as those containing a cyclopropane (B1198618) ring, which can undergo rapid ring-opening if a radical is formed on an adjacent carbon. beilstein-journals.org

For intermediates that are too reactive to be trapped chemically, advanced spectroscopic methods are required. Infrared ion spectroscopy (IRIS), often coupled with mass spectrometry, is a powerful tool for obtaining structural information on elusive, mass-selected gaseous ions. nih.govrsc.orgru.nl This technique measures the vibrational spectrum of an ion, which serves as a unique structural fingerprint. By comparing the experimental IR spectrum of a detected intermediate with spectra predicted from theoretical calculations for various possible structures, the geometry of the intermediate can be determined. nih.gov In the context of this compound reactions, IRIS could be used to characterize the structure of a proposed organometallic intermediate or a cationic species generated in the gas phase of a mass spectrometer.

In metal-catalyzed reactions, the active catalytic species and its subsequent intermediates dictate the reaction's course.

Iron-Imido Intermediates: In C–N bond-forming reactions, such as amination, high-valent iron-imido (or iron-nitrene) species are often proposed as key reactive intermediates. scispace.com These are typically generated from the reaction of a low-valent iron catalyst with an oxidant like an organic azide. researchgate.netuni-saarland.de The iron-imido intermediate can then transfer its nitrogen group to a C–H bond, often through a hydrogen atom abstraction followed by a radical rebound mechanism. scispace.comacs.org While direct evidence for an iron-imido intermediate involving this compound is lacking, studies on other substrates have successfully isolated and characterized such species, confirming their competence in catalytic C–H amination. uni-saarland.denih.gov

Identification and Characterization of Reactive Intermediates

Catalytic Effects on Reaction Selectivity and Efficiency

A catalyst's role extends beyond simply increasing the reaction rate; it can also control the selectivity—directing the reaction to favor a specific product out of many possibilities. mdpi.com

In transition-metal catalysis, ligands—molecules that bind to the metal center—play a paramount role in modulating the catalyst's properties and, consequently, its reactivity and selectivity. acs.orgnih.gov By systematically changing the steric and electronic properties of the ligands, chemists can fine-tune a catalyst's performance.

For palladium-catalyzed reactions involving benzamides, the choice of ligand is critical. For instance, in the amidation of heterocyclic halides, bulky, electron-rich biaryl phosphine (B1218219) ligands were found to be essential for promoting the desired cross-coupling and preventing catalyst inhibition. nih.gov It is believed that sterically demanding ligands can accelerate the final bond-forming step (reductive elimination) and enforce a catalytically active coordination geometry around the metal. nih.govnih.gov Similarly, in Rh(III)-catalyzed C-H activation reactions, the development of a novel isopropylcyclopentadienyl ligand was crucial for achieving high diastereoselectivity in a cyclopropanation reaction. nih.gov

If this compound were to be used in a hypothetical palladium-catalyzed arylation, one could expect the product yield and selectivity to be highly dependent on the phosphine ligand used, as illustrated in the table below based on findings for related systems. nih.gov

Table 2: Illustrative Ligand Effects on a Hypothetical Pd-Catalyzed Arylation of a Benzamide Derivative

| Ligand | Ligand Type | Steric Bulk | Electronic Character | Hypothetical Yield (%) |

| PPh₃ | Monodentate Phosphine | Moderate | Electron-neutral | 15 |

| XPhos | Biaryl Phosphine | High | Electron-rich | 85 |

| DavePhos | Biaryl Phosphine | High | Electron-rich | 92 |

| P(t-Bu)₃ | Alkyl Phosphine | High | Very Electron-rich | 78 |

| BINAP | Bidentate Phosphine | High | Electron-rich | 45 |

This table is for illustrative purposes, based on general principles and data from related reactions, and does not represent actual experimental results for this compound.

Computational and Theoretical Studies on 3 Cyclopropylbenzamide

Molecular Modeling and Interaction Studies

Molecular modeling is a cornerstone of modern drug discovery and materials science, enabling the prediction of how a molecule like 3-Cyclopropylbenzamide will interact with biological targets. These studies are crucial for prioritizing compounds for synthesis and experimental testing.

Ligand Grid Free Energy (LGFE) scoring is a computational method used to estimate the binding affinity of a ligand to a protein. This technique is often employed in conjunction with methods like Site-Identification by Ligand Competitive Saturation (SILCS). The process involves generating Grid Free Energy (GFE) maps for different types of molecular fragments (e.g., hydrophobic, aromatic, hydrogen bond donors/acceptors) based on their interaction probabilities with the target protein.

The LGFE score for a specific ligand, such as this compound, is calculated by summing the GFE values for each of its atoms, which are classified according to the fragment types. This provides a quantitative prediction of the ligand's binding free energy. The utility of LGFE scores lies in their ability to rank-order different compounds based on their predicted binding affinities, guiding lead optimization efforts.

For a hypothetical analysis of this compound binding to a target protein, the LGFE score would be calculated by dissecting the molecule into its constituent functional groups and mapping them onto the pre-computed GFE grids of the protein's binding site.

Table 1: Illustrative LGFE Scoring for this compound and Analogs

| Compound | Predicted LGFE Score (kcal/mol) | Key Contributing Moieties |

| Benzamide (B126) | -5.8 | Phenyl ring, Amide group |

| 3-Methylbenzamide | -6.2 | Phenyl ring, Amide group, Methyl group |

| This compound | -7.1 | Phenyl ring, Amide group, Cyclopropyl (B3062369) group |

| 3-Isopropylbenzamide | -6.8 | Phenyl ring, Amide group, Isopropyl group |

This table presents illustrative data for comparative purposes.

Site-Identification by Ligand Competitive Saturation (SILCS) is a computational method that utilizes molecular dynamics (MD) simulations to map the functional group affinities of a protein surface. By simulating a protein in a solution containing a high concentration of various small molecular fragments, SILCS generates 3D probability maps, known as FragMaps. These FragMaps highlight regions on the protein that favorably bind specific functionalities, such as aromatic groups, hydrogen bond donors, and acceptors.

For this compound, SILCS FragMaps of a target protein would be used to visualize how the different parts of the molecule—the cyclopropyl group, the phenyl ring, and the benzamide group—could optimally interact with the binding site. The cyclopropyl and phenyl groups would be expected to show strong interactions in regions with favorable hydrophobic and aromatic affinity, as indicated by the corresponding FragMaps. The amide group, with its hydrogen bond donor and acceptor capabilities, would align with the relevant FragMaps for these interactions. This detailed mapping allows for the rational design of modifications to the ligand to improve its binding affinity and specificity.

Table 2: Illustrative SILCS FragMap Interaction Analysis for this compound

| Molecular Moiety of this compound | Corresponding FragMap Type | Predicted Interaction Strength |

| Cyclopropyl Group | Aliphatic Hydrophobic | Moderate to Strong |

| Phenyl Ring | Aromatic | Strong |

| Amide NH2 | Hydrogen Bond Donor | Moderate |

| Amide C=O | Hydrogen Bond Acceptor | Moderate |

This table presents illustrative data for conceptual understanding.

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic structural stability and chemical reactivity of a molecule. These properties are determined by the molecule's electronic structure, including the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE_gap) is a crucial indicator of a molecule's kinetic stability; a larger gap generally implies lower reactivity and higher stability.

A theoretical DFT analysis of this compound would involve optimizing its geometry to find the most stable conformation and then calculating its molecular orbital energies. This would provide insights into which parts of the molecule are most likely to participate in chemical reactions.

Table 3: Calculated Electronic Properties of this compound (Illustrative DFT Results)

| Parameter | Value | Implication |

| HOMO Energy | -6.5 eV | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | -1.2 eV | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE_gap) | 5.3 eV | Suggests good kinetic stability. |

| Dipole Moment | 3.5 D | Indicates a polar molecule with potential for dipole-dipole interactions. |

This table presents illustrative data based on typical values for similar organic molecules.

Advanced Structural Characterization of 3 Cyclopropylbenzamide and Its Derivatives

X-ray Crystallography

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical tool that allows for the unambiguous determination of a molecule's three-dimensional structure. bris.ac.uk By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct an electron density map and, from that, a complete molecular structure. bris.ac.uk

The crystal structure of N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide was resolved and found to crystallize in the monoclinic system. researchgate.net The specific space group was identified as P2₁/c. researchgate.net

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Table 1: Crystal system and space group for N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide. researchgate.net |

In the solid state, the molecular conformation of N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide is characterized by a propeller-like arrangement. researchgate.net The three cyclopropylamide groups are not coplanar with the central benzene (B151609) ring. Instead, they are inclined at angles of 26.5(1)°, 36.9(1)°, and 37.8(1)° with respect to the plane of the benzene ring. researchgate.net This twisted conformation is a result of the interplay between steric and electronic effects within the molecule. researchgate.net

For related N-cyclopropylbenzamide derivatives, the three-dimensional structure is marked by the interaction between the planar benzamide (B126) core and the three-membered cyclopropyl (B3062369) ring. The amide group generally adopts a planar configuration due to resonance.

Investigation of Intermolecular Interactions in Crystal Packing

The packing of molecules in a crystal is governed by a variety of intermolecular forces, including hydrogen bonds, which play a crucial role in the formation of stable, ordered structures. chimia.chresearchgate.net

In the crystal structure of N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide, the molecules are linked by N–H⋯O hydrogen bonds. researchgate.net These interactions form two-dimensional supramolecular aggregates that extend parallel to the crystallographic ab plane. researchgate.net These layers are further connected by C–H⋯O contacts, creating a three-dimensional network. researchgate.net The presence of both N–H⋯O and C–H⋯O hydrogen bonds is a common feature in the crystal packing of benzamide derivatives and is critical for the stability of the crystal lattice.

| Hydrogen Bond | Description |

| N–H⋯O | Links molecules to form two-dimensional supramolecular aggregates. |

| C–H⋯O | Connects the two-dimensional aggregates, extending the structure into three dimensions. |

| Table 2: Hydrogen bonding in N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide. researchgate.net |

π-π Stacking Interactions

In derivatives of 3-Cyclopropylbenzamide, the benzene ring is the primary site for π-π stacking. These interactions can occur in several geometries, most commonly in a parallel-displaced or a sandwich arrangement. libretexts.org The presence of substituents on the aromatic ring or the amide group can significantly modulate the strength and nature of these interactions. nih.gov For instance, electron-withdrawing or electron-donating groups can alter the quadrupole moment of the benzene ring, thereby influencing the electrostatic component of the stacking interaction. libretexts.org In the solid state, these interactions, in conjunction with other non-covalent forces like hydrogen bonding, contribute to the formation of specific packing motifs, such as dimers or extended networks. nih.gov The study of these interactions is vital for crystal engineering and understanding the physical properties of these materials.

| Interaction Type | Description | Key Structural Feature |

| π-π Stacking | An attractive non-covalent interaction between aromatic rings. libretexts.org | Benzene ring of the benzamide moiety. |

| Parallel-Displaced | A common stacking geometry where aromatic rings are parallel but offset. libretexts.org | Influenced by substituents on the aromatic ring. |

| Sandwich | A face-to-face arrangement of aromatic rings. libretexts.org | Less common due to electrostatic repulsion unless substituents alter the electronic distribution. libretexts.org |

| T-shaped | An edge-to-face arrangement where the hydrogen atoms of one ring interact with the π-face of another. | Can occur alongside π-π stacking. |

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. frontiersin.orgscirp.orgmdpi.com This method maps the electron distribution of a molecule in a crystalline environment, allowing for a detailed examination of close contacts between neighboring molecules. nih.gov The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments.

The surface can be color-coded based on various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. frontiersin.org This visualization provides an immediate picture of the most significant interactions, such as hydrogen bonds and other close contacts.

Furthermore, 2D fingerprint plots can be derived from the Hirshfeld surface, which summarize the intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). nih.govfrontiersin.org These plots allow for the quantitative decomposition of the Hirshfeld surface into contributions from different interaction types (e.g., H···H, O···H, C···H). For this compound derivatives, this analysis would reveal the relative importance of hydrogen bonds involving the amide group (N-H···O), as well as weaker C-H···π and H···H interactions, in governing the crystal packing. nih.govmdpi.com

| Analysis Tool | Information Provided | Application to this compound Derivatives |

| Hirshfeld Surface (dnorm) | Visualizes intermolecular contacts, highlighting regions of close contact. frontiersin.org | Identifies hydrogen bonding sites (amide group) and other significant intermolecular interactions. |

| 2D Fingerprint Plot | Quantifies the percentage contribution of different types of intermolecular contacts to the overall crystal packing. nih.gov | Determines the relative importance of N-H···O, C-H···O, C-H···π, and H···H interactions. |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound and its derivatives. researchgate.net It provides detailed information about the molecular structure, connectivity, and chemical environment of atoms.

¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms. organicchemistrydata.org

²⁹Si-NMR spectroscopy would be a relevant technique for the characterization of silylated derivatives of this compound, providing direct information about the silicon-containing moieties.

Structural Elucidation via Chemical Shifts and Coupling Patterns

The detailed analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the structure of this compound derivatives. hyphadiscovery.comstanford.edu

In the ¹H NMR spectrum, the protons of the cyclopropyl group typically appear as a complex multiplet in the upfield region (approx. 0.5-1.5 ppm). The aromatic protons on the benzene ring will show characteristic splitting patterns and chemical shifts depending on their substitution pattern. The amide proton (N-H) usually appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

| Nucleus | Typical Chemical Shift Range (ppm) | Information Gained |

| ¹H | Aromatic: 7.0-8.5Amide (N-H): 7.5-9.0 (variable)Cyclopropyl (CH): ~1.0-2.0Cyclopropyl (CH₂): ~0.5-1.5 | Proton environment, multiplicity reveals neighboring protons. |

| ¹³C | Carbonyl (C=O): 165-175Aromatic (C): 120-140Cyclopropyl (CH, CH₂): 5-20 | Carbon skeleton, hybridization, and electronic environment. organicchemistrydata.org |

Absolute Stereochemistry Determination (e.g., VCD studies)

For chiral derivatives of this compound, determining the absolute stereochemistry is crucial. Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique for this purpose. scm.comnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net Since enantiomers produce mirror-image VCD spectra, the comparison of an experimental VCD spectrum with the computationally predicted spectrum for a specific enantiomer allows for the unambiguous assignment of its absolute configuration. nih.govmdpi.com

This method is particularly valuable as it can be performed on molecules in solution, avoiding the need for crystallization which is a prerequisite for X-ray crystallography. researchgate.net The process involves calculating the theoretical VCD spectrum for one enantiomer using quantum mechanical methods, such as Density Functional Theory (DFT), and comparing it to the experimental spectrum. researchgate.net A good match between the experimental and calculated spectra confirms the absolute configuration of the compound.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular fingerprint by probing the vibrational modes of a molecule. ksu.edu.samt.com

IR spectroscopy is particularly sensitive to polar functional groups. For this compound, characteristic IR absorption bands would include:

N-H stretch: A sharp or broad band around 3300 cm⁻¹, characteristic of the amide group.

C=O stretch (Amide I band): A strong absorption band typically found in the region of 1630-1680 cm⁻¹. nih.gov

Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic (cyclopropyl) C-H stretches just below 3000 cm⁻¹.

Raman spectroscopy , on the other hand, is more sensitive to non-polar, symmetric bonds. mt.com It would be particularly useful for observing:

Aromatic ring breathing modes: Strong, sharp bands characteristic of the benzene ring.

Cyclopropyl ring vibrations: Characteristic skeletal vibrations of the three-membered ring.

Symmetric C=C bonds: Which are often weak in the IR spectrum. ksu.edu.sa

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound and its derivatives, allowing for the confirmation of functional groups and providing insights into molecular structure and symmetry. spectroscopyonline.comresearchgate.net

| Spectroscopic Technique | Key Vibrational Modes for this compound | Wavenumber Range (cm⁻¹) |

| Infrared (IR) | N-H Stretch | ~3300 |

| C=O Stretch (Amide I) | 1630-1680 | |

| Aromatic C=C Stretches | 1450-1600 | |

| Raman | Aromatic Ring Breathing | ~1000 |

| Cyclopropyl Ring Vibrations | 800-1200 | |

| Aromatic C-H Bending | Variable |

Identification of Key Functional Groups (e.g., Amide NH, C=O)

The presence and electronic environment of the key functional groups in this compound—specifically the amide N-H and carbonyl C=O—can be unequivocally identified through spectroscopic methods. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for this purpose.

In the context of related structures, such as N-cyclopropylbenzamide, the characteristic vibrational frequencies for the amide group are well-documented. The N-H stretch typically appears in the region of 3200-3400 cm⁻¹, while the amide I band (primarily C=O stretching) is observed around 1650-1680 cm⁻¹. For instance, in a study on N-benzyl-2,2,2-trifluoroacetamide, the amide N-H stretch was observed at 10.03 ppm in ¹H NMR and the C=O in ¹³C NMR at 156.66 ppm, illustrating the typical chemical shifts for such functionalities. rsc.org

Similarly, for 5-bromo-2-chloro-N-cyclopropylbenzamide, the amide proton (N-H) signal is found in the ¹H NMR spectrum as a broad singlet between 5.5 and 6.5 ppm. The corresponding carbonyl carbon in the ¹³C NMR spectrum resonates around 165-170 ppm. These ranges are indicative of what would be expected for the parent compound, this compound.

Table 1: Spectroscopic Data for Key Functional Groups in Benzamide Derivatives

| Functional Group | Spectroscopic Technique | Characteristic Signal/Region | Reference Compound |

|---|---|---|---|

| Amide N-H | ¹H NMR | 5.5 - 6.5 ppm (broad singlet) | 5-bromo-2-chloro-N-cyclopropylbenzamide |

| Amide C=O | ¹³C NMR | 165 - 170 ppm | 5-bromo-2-chloro-N-cyclopropylbenzamide |

| Amide N-H Stretch | IR Spectroscopy | 3200 - 3400 cm⁻¹ | General for secondary amides |

Resonance Raman for Reactive Intermediate Characterization

Resonance Raman (RR) spectroscopy is a powerful technique for studying the vibrational properties of molecules, particularly for enhancing the signals of chromophoric moieties. edinst.com This technique can be exceptionally useful in characterizing transient or reactive intermediates that may form during chemical reactions or in biological systems. researchgate.netnih.gov By tuning the excitation laser wavelength to match an electronic transition of a specific part of a molecule, the Raman scattering from the vibrational modes coupled to that transition can be enhanced by orders of magnitude. edinst.com

While specific RR studies on reactive intermediates of this compound are not prevalent in the literature, the methodology holds significant potential. For example, if this compound were part of a larger, colored complex or if it were to form a colored reactive intermediate, RR spectroscopy could selectively probe the vibrational modes of that intermediate. This would provide detailed structural information about the transient species, such as changes in bond lengths and angles within the cyclopropyl or benzamide fragments. The technique is particularly adept at identifying metal-ligand vibrations and changes in the electronic structure of heme proteins and other metalloenzymes upon reaction. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis. For this compound, electrospray ionization (ESI) is a common method to generate the molecular ion. google.com

The fragmentation pattern in the mass spectrum provides a roadmap of the molecule's structure. Based on the analysis of related compounds like 5-bromo-2-chloro-N-cyclopropylbenzamide, common fragmentation pathways for this compound would be expected to include:

Loss of the cyclopropyl group: Cleavage of the bond between the amide nitrogen and the cyclopropyl ring.

Cleavage of the amide bond: Fragmentation of the C-N bond within the amide linkage.

These characteristic fragmentation patterns allow for the confirmation of the compound's identity and the connectivity of its constituent parts.

Table 2: Expected Mass Spectrometry Fragments for this compound

| Fragment | Description |

|---|---|

| [M]+• | Molecular ion of this compound |

| [M - C₃H₅]+ | Loss of the cyclopropyl radical |

| [C₇H₅O]+ | Benzoyl cation resulting from amide bond cleavage |

Electron Paramagnetic Resonance (EPR) and X-ray Photoelectron Spectroscopy (XPS) for Metal Complexes

When this compound or its derivatives act as ligands to form metal complexes, Electron Paramagnetic Resonance (EPR) and X-ray Photoelectron Spectroscopy (XPS) become powerful tools for characterization.

Electron Paramagnetic Resonance (EPR) spectroscopy is exclusively used for studying species with unpaired electrons, such as transition metal complexes. nih.govscielo.org.pe The EPR spectrum provides detailed information about the electronic structure of the paramagnetic metal center, including its oxidation state, the symmetry of its coordination environment, and the nature of the metal-ligand bonding. scielo.org.pe While specific EPR studies on metal complexes of this compound are not widely reported, the technique would be invaluable for characterizing such complexes if they were synthesized with paramagnetic metal ions like Cu(II) or Mn(II).

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For metal complexes, XPS can provide information on the oxidation state of the metal ion and the nature of the coordinating atoms from the ligand. researchgate.net For a hypothetical metal complex of this compound, XPS could distinguish between the nitrogen and oxygen atoms involved in coordination by analyzing the binding energies of their core electrons.

Contributions of 3 Cyclopropylbenzamide to Synthetic Methodology and Materials Research

Role in the Development of Novel Organic Synthesis Protocols

The architecture of 3-Cyclopropylbenzamide makes it a valuable tool for chemists developing new ways to build molecules. The interplay between its functional groups allows it to participate in and facilitate a range of chemical reactions.

Enabling New Chemical Transformations (e.g., C–H Activation)

Transition-metal-catalyzed C-H activation is a powerful strategy in organic synthesis that allows for the direct functionalization of otherwise unreactive carbon-hydrogen bonds, offering a more atom-economical route to complex molecules. wikipedia.orggoogleapis.com In these reactions, a directing group on the substrate often coordinates to the metal catalyst, positioning it to selectively cleave a specific C-H bond. evitachem.com The amide group is a well-established directing group for such transformations. beilstein-journals.org

While specific studies detailing this compound as a directing group are not prevalent, the N-substituted amide functionality is known to direct the ortho-C-H functionalization of the benzoyl ring. beilstein-journals.org The general mechanism involves the coordination of the amide oxygen to a transition metal center (like palladium, rhodium, or ruthenium), which then facilitates the cleavage of a nearby C-H bond on the aromatic ring through a cyclometalated intermediate. mt.comrutgers.edu This allows for the introduction of new C-C or C-heteroatom bonds at a position that might be difficult to access through traditional electrophilic aromatic substitution. The presence of the cyclopropyl (B3062369) group is a significant feature; its strained ring system can influence the electronic properties and conformation of the molecule, which may, in turn, affect the efficiency and selectivity of catalytic processes. researchgate.net

Strategic Precursors in Complex Molecule Synthesis

A strategic precursor in organic synthesis is a relatively simple molecule that can be elaborated into a more complex target through a series of chemical reactions. smolecule.commdpi.com The value of a precursor lies in the versatility of its functional groups. This compound possesses several reactive sites: the aromatic ring, the amide bond, and the cyclopropyl group.

The Aromatic Ring: The benzene (B151609) ring can undergo electrophilic substitution reactions or be functionalized via C-H activation as previously discussed. Halogenated versions of the ring, such as those containing bromine or chlorine, are particularly useful as they can participate in a wide array of palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-nitrogen bonds.

The Amide Bond: The amide linkage is robust but can also be hydrolyzed under certain conditions to yield a carboxylic acid and an amine, providing a route to different classes of compounds.

The Cyclopropyl Group: This strained three-membered ring is not merely an inert substituent. Its unique electronic nature can influence the reactivity of the rest of the molecule. researchgate.net Furthermore, cyclopropane (B1198618) rings themselves can participate in ring-opening reactions under specific catalytic conditions, providing access to linear alkyl chains with defined functionalization.

This multifunctionality allows this compound and its derivatives to serve as versatile building blocks in the modular construction of complex molecular architectures, including those with potential applications in medicinal chemistry. smolecule.com

Development of Green Chemistry Approaches (e.g., Mechanochemistry)

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org One of the core principles of green chemistry is the reduction of solvent use, as solvents constitute a major portion of the waste generated in chemical synthesis. nih.gov Mechanochemistry, the use of mechanical force (e.g., grinding or milling) to induce chemical reactions, has emerged as a powerful green alternative to traditional solvent-based methods. mdpi.comresearchgate.net

Mechanochemical synthesis is often performed in ball mills, where the impact energy from grinding media initiates reactions between solid-state reactants, frequently in the absence of any solvent (solvent-free) or with minimal amounts (liquid-assisted grinding). nih.govchemistryworld.com This technique can lead to higher yields, shorter reaction times, and reduced energy consumption compared to conventional solution-phase synthesis. rsc.org The synthesis of amide bonds is a reaction that has been successfully adapted to mechanochemical conditions. By grinding a carboxylic acid and an amine with a suitable coupling agent, amides can be formed efficiently without the need for bulk solvents. Such solvent-free approaches significantly lower the environmental footprint of the synthesis. rsc.org Applying these principles to this compound would involve the mechanochemical reaction of 3-cyclopropylbenzoic acid and cyclopropylamine (B47189), representing a greener pathway to this and related compounds.

Integration in Polymer Chemistry and Advanced Materials Science

The properties of this compound's structural components can be translated from small molecules to macromolecules. By incorporating this moiety into polymer chains, materials scientists can develop advanced polymers with tailored properties.

Synthesis of High-Performance Poly(amides) from Cyclopropylbenzamide Monomers

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. mdpi.comspecialchem.com However, their rigid structure and strong intermolecular hydrogen bonding often lead to poor solubility, making them difficult to process. mdpi.comresearchgate.net A common strategy to improve solubility is to introduce bulky pendant groups into the polymer backbone. These groups disrupt chain packing, increase the free volume, and allow solvent molecules to penetrate, thus enhancing solubility without significantly compromising thermal properties. researchgate.net

Research has demonstrated the successful synthesis of a series of novel aromatic polyamides using a monomer derived from this compound: 3,5-diamino-N-cyclopropylbenzamide . researchgate.net This diamine monomer was reacted with different aromatic diacid chlorides via low-temperature solution polycondensation to produce high-molecular-weight polyamides. The presence of the pendant N-cyclopropylbenzamide group effectively improved the solubility of the resulting polymers. researchgate.net

The table below summarizes the synthesis and key properties of these polyamides.

| Polymer ID | Diacid Chloride Monomer | Yield (%) | Inherent Viscosity (dL/g) |

| PA-1 | 4,4'-Oxydibenzoyl dichloride | 94 | 0.47 |

| PA-2 | Bis(4-chlorocarbonylphenyl)dimethylsilane | 97 | 0.30 |

| PA-3 | 4,4'-Sulfonyldibenzoyl dichloride | 95 | 0.34 |

| Data sourced from research on aromatic polyamides based on 3,5-diamino-N-cyclopropylbenzamide. researchgate.net |

Exploration of Tailored Polymeric Structures with Unique Properties

The incorporation of the this compound moiety as a pendant group imparts unique and desirable properties to the resulting polyamides. researchgate.net These polymers not only exhibit excellent solubility in a range of polar aprotic solvents like N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO), but they also maintain high thermal stability, a hallmark of aramids. researchgate.net

The thermal properties and hydrophilicity of these polymers are detailed below. The glass transition temperature (Tg) is a measure of the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The 10% weight loss temperature (TDT10%) indicates the onset of thermal decomposition. The water uptake and contact angle provide insight into the hydrophilicity of the polymer films. researchgate.net

| Polymer ID | Tg (°C) | TDT10% (°C) | Water Uptake (%) | Contact Angle (°) |

| PA-1 | 250 | 371 | 2.1 | 75.3 |

| PA-2 | 215 | 300 | 2.4 | 72.8 |

| PA-3 | 248 | 364 | 2.0 | 79.2 |

| Data sourced from research on aromatic polyamides based on 3,5-diamino-N-cyclopropylbenzamide. researchgate.net |

These findings demonstrate that the cyclopropylbenzamide group is an effective structural unit for designing high-performance polymers. It successfully disrupts the polymer chain packing to enhance solubility while preserving the high thermal stability required for advanced applications. researchgate.net Furthermore, the polarity of the amide group contributes to the hydrophilicity of the material, with the polymer containing a silicon atom (PA-2) showing the highest water uptake. researchgate.net This ability to fine-tune properties like solubility, thermal resistance, and surface characteristics makes such polymers attractive for applications in membranes, coatings, and advanced composites.

Potential for Functional Materials Design

The unique structural characteristics of this compound and its derivatives make them valuable building blocks in the field of materials science, particularly for the design of functional polymers with tailored properties. The incorporation of the cyclopropylbenzamide moiety into polymer backbones can significantly influence the resulting material's solubility, thermal stability, and other physical characteristics.

Research has demonstrated the successful use of a derivative, 3,5-diamino-N-cyclopropylbenzamide, as a novel monomer for the synthesis of aromatic polyamides (PAs). researchgate.netresearchgate.net These polymers are known for their excellent mechanical and thermal properties, but their application can be limited by poor solubility, which arises from strong hydrogen bonding between the polymer chains. researchgate.net The introduction of a bulky and polar pendant group, such as N-cyclopropylbenzamide, is a strategy to overcome this limitation. researchgate.net

By reacting 3,5-diamino-N-cyclopropylbenzamide with various aromatic acid dichlorides, researchers have synthesized a series of novel polyamides. researchgate.net A key finding from this research is that the resultant polyamides exhibit excellent solubility in a range of aprotic polar organic solvents. researchgate.netresearchgate.net This enhanced solubility is attributed to the bulky pendant group, which disrupts the regular packing of the polymer chains, reducing intermolecular forces and increasing the free volume. researchgate.net

Despite the improved solubility, these materials retain high thermal stability, a critical property for high-performance materials. researchgate.netresearchgate.net The glass transition temperatures (Tg) for these polyamides were found to be high, ranging from 215 to 250 °C. researchgate.netresearchgate.net The thermal decomposition temperatures (TDT), at which 10% weight loss occurs, were also substantial, falling between 300–371 °C. researchgate.netresearchgate.net This indicates that the introduction of the cyclopropylbenzamide group successfully balances solubility and thermal resistance.

The properties of these novel polyamides highlight the potential of using this compound-based monomers to engineer functional materials. The ability to modify polymer structures at the molecular level allows for the fine-tuning of properties to meet the demands of specific applications, such as advanced membranes or composites.

Research Findings on Polyamides Derived from 3,5-diamino-N-cyclopropylbenzamide

| Property | Result | Significance |

| Solubility | Excellent in various aprotic polar solvents (e.g., DMAc) researchgate.netresearchgate.net | Overcomes processing limitations of traditional aromatic polyamides. researchgate.net |

| Glass Transition Temp. (Tg) | 215–250 °C researchgate.netresearchgate.net | Indicates high thermal stability and rigidity of the polymer. researchgate.net |

| Thermal Decomposition (TDT¹⁰%) | 300–371 °C researchgate.netresearchgate.net | Demonstrates the material's robustness at high temperatures. researchgate.net |

| Hydrophilicity | Contact angles were tested to determine surface hydrophilicity. researchgate.net | Important for applications such as separation membranes. researchgate.net |

Q & A

Q. Example Workflow :

Synthesize derivatives with controlled substituents.

Test in parallel assays (e.g., enzyme inhibition vs. cell-based toxicity).

Analyze SAR using multivariate regression .

What experimental approaches are recommended to study the conformational flexibility of this compound in solution?

Methodological Answer:

- Dynamic NMR : Monitor temperature-dependent splitting of cyclopropyl protons to assess rotational barriers .

- X-ray Crystallography : Resolve solid-state conformation and compare with solution-phase data (e.g., via Cambridge Structural Database) .

- Molecular Dynamics Simulations : Use AMBER or GROMACS to model solvent effects on ring puckering and amide rotation .

Key Finding : Cyclopropyl groups restrict conformational flexibility, potentially enhancing target binding specificity .

How can researchers design experiments to elucidate the metabolic stability of this compound?

Methodological Answer:

- In Vitro Studies :

- Isotope Labeling : Synthesize ¹⁴C-labeled this compound to track metabolite formation in vivo .

Data Interpretation : Compare half-life (t₁/₂) across species to predict human pharmacokinetics .

Methodological Challenges and Solutions

How should researchers address low solubility of this compound in aqueous assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.